molecular formula C12H10ClNO2S B13000371 (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid

(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid

Cat. No.: B13000371
M. Wt: 267.73 g/mol
InChI Key: ABBSPTXNIAVXLP-UHFFFAOYSA-N
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Description

(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid is an organic compound that features a thiophene ring substituted with a chloro-phenylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Mechanism of Action

The mechanism of action of (3-Chloro-phenylamino)-thiophen-2-yl-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid is unique due to its combination of a thiophene ring with a chloro-phenylamino group and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

(3-Chloro-phenylamino)-thiophen-2-yl-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H10ClN1O2S\text{C}_{11}\text{H}_{10}\text{ClN}_{1}\text{O}_{2}\text{S}
  • Molecular Weight : 253.72 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study comparing various thiophene derivatives found that this compound demonstrated effective inhibition against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus40 µg/mL

This data suggests its potential as a lead compound for developing new antibiotics, particularly against resistant bacterial strains .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a significant ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS30

These findings suggest that the compound could be beneficial in formulations aimed at reducing oxidative stress .

3. Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that it induces apoptosis through mechanisms involving caspase activation and modulation of apoptotic markers.

In a study, treatment with this compound resulted in:

  • Increased levels of pro-apoptotic proteins (Bax)
  • Decreased levels of anti-apoptotic proteins (Bcl-2)

This shift in protein expression suggests that the compound effectively promotes apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A recent study conducted an extensive evaluation of various thiophene derivatives, including this compound, against clinical isolates of multidrug-resistant bacteria. The results showed that this compound had comparable efficacy to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Study 2: Anticancer Mechanisms

In another investigation focusing on the anticancer effects, MCF-7 cells treated with varying concentrations of the compound exhibited significant reductions in cell viability and alterations in cell cycle progression, suggesting its potential role in cancer therapy.

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

2-(3-chloroanilino)-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C12H10ClNO2S/c13-8-3-1-4-9(7-8)14-11(12(15)16)10-5-2-6-17-10/h1-7,11,14H,(H,15,16)

InChI Key

ABBSPTXNIAVXLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(C2=CC=CS2)C(=O)O

Origin of Product

United States

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